2-Chloro-8-hydroxy-6-methoxynaphthalene-1,4-dione
Description
Properties
IUPAC Name |
2-chloro-8-hydroxy-6-methoxynaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO4/c1-16-5-2-6-8(13)4-7(12)11(15)10(6)9(14)3-5/h2-4,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQWFJADWPVYTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327039 | |
| Record name | 2-Chloro-8-hydroxy-6-methoxynaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65120-69-6 | |
| Record name | 2-Chloro-8-hydroxy-6-methoxynaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation of Methoxy-Substituted Naphthoquinones
This method involves direct chlorination of 8-hydroxy-6-methoxy-1,4-naphthoquinone precursors.
- Procedure :
- A solution of 8-hydroxy-6-methoxy-1,4-naphthoquinone in acetic acid is treated with chlorine gas or sulfuryl chloride (SO₂Cl₂) at 0–5°C.
- The reaction is monitored via TLC until completion (typically 2–4 hours).
- The crude product is purified by recrystallization from ethanol/water (1:1) to yield yellow crystals.
- Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–92% |
| Melting Point | 238–240°C (dec.) |
| Purity (HPLC) | >95% |
Multi-Step Synthesis from Lawsone
Lawsone (2-hydroxy-1,4-naphthoquinone) serves as a starting material for sequential methoxylation and chlorination.
- Steps :
- Methoxylation :
- Lawsone reacts with dimethyl sulfate in acetone under basic conditions (K₂CO₃) to form 2-methoxy-1,4-naphthoquinone.
- Conditions : Reflux for 6 hours; yield: 80–85%.
- Chlorination :
- The methoxylated intermediate undergoes electrophilic chlorination using N-chlorosuccinimide (NCS) in DMF at 50°C.
- Workup : Neutralization with NaHCO₃ and column chromatography (hexane/EtOAc 4:1).
- Methoxylation :
- Overall Yield : 65–70%.
Microwave-Assisted Sustainable Synthesis
A modern approach employs microwave irradiation to accelerate reaction kinetics.
- Protocol :
- 8-Hydroxy-6-methoxy-1,4-naphthoquinone (1.0 mmol) and Cl₂ gas (1.2 equiv) are dissolved in acetic acid (5 mL).
- The mixture is irradiated at 90°C for 15 minutes under nitrogen.
- Purification : Flash chromatography (silica gel, DCM/MeOH 9:1).
- Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Halogenation | 78–92 | 2–4 hours | High | Moderate |
| Multi-Step Synthesis | 65–70 | 8–10 hours | Moderate | Low |
| Microwave-Assisted | 88–93 | 15 minutes | High | High |
Critical Reaction Parameters
- Temperature Control : Chlorination at low temperatures (0–5°C) minimizes side reactions like over-halogenation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates.
- Catalysts : Lewis acids like FeCl₃ (1–2 mol%) improve regioselectivity in chlorination steps.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-hydroxy-6-methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroquinone and quinone derivatives, which have significant biological and chemical properties .
Scientific Research Applications
Chemistry
2-Chloro-8-hydroxy-6-methoxynaphthalene-1,4-dione serves as a precursor in the synthesis of complex organic molecules. Its unique structure allows it to undergo various chemical reactions such as oxidation, reduction, and substitution .
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Quinone derivatives |
| Reduction | Sodium borohydride | Hydroquinone derivatives |
| Substitution | Amines, Thiols | Modified naphthoquinones |
Biology
The compound exhibits significant biological activity, including antimicrobial and anticancer properties. Studies have shown that it can induce oxidative stress in cancer cells through the generation of reactive oxygen species (ROS), leading to cell death .
Case Study: Anticancer Activity
In vitro studies demonstrated that this compound effectively reduced cell viability in various cancer cell lines by inducing apoptosis through ROS generation .
Medicine
Research into the medicinal applications of this compound has highlighted its potential therapeutic effects. Its derivatives are being explored for anti-inflammatory and antioxidant activities .
| Therapeutic Application | Mechanism |
|---|---|
| Anti-inflammatory | Modulation of inflammatory pathways |
| Antioxidant | Scavenging free radicals |
Industrial Applications
Due to its chromophoric properties, this compound is utilized in the production of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-Chloro-8-hydroxy-6-methoxynaphthalene-1,4-dione involves its interaction with cellular components. It can generate reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death in cancer cells, making it a potential anticancer agent. The compound also interacts with various enzymes and proteins, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Naphthalene-1,4-dione Derivatives ()
Compounds such as (E)-2-[3-(4-Methoxyphenyl)prop-2-enoyl]-6-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione (6b) and (E)-2-[3-(2,4-Dichlorophenyl)prop-2-enoyl]-6-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione (6d) share the naphthalene-1,4-dione core but differ in substituents. Key distinctions:
- The 8-hydroxy group may enhance hydrogen bonding and solubility in polar solvents relative to non-polar alkyl chains (e.g., 4-methylpent-3-en-1-yl in 6b–6d) .
Imidazolidin-2,4-diones ()
Compounds like IM-7 (3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione) feature a five-membered ring system with dione functionalities. Unlike the naphthalene backbone of the target compound, these derivatives exhibit smaller ring systems but share substituent diversity (e.g., aryl groups). Their synthesis via Strecker reaction highlights alternative routes compared to naphthoquinone derivatives .
Pyran-2,4-diones ()
The C2-symmetrical bis-(β-enamino-pyran-2,4-dione) derivative has a pyran ring instead of naphthalene. Despite structural differences, the dione moiety and substituent effects (e.g., enamino groups) influence dipole moments and crystal packing. For example, 2a exhibits a higher dipole moment (5.43 D) than 2b (3.12 D), suggesting substituent-dependent polarity .
Physical and Spectral Properties
Melting Points
- Naphthalene-1,4-dione Derivatives: 6b (methoxy): 110–112°C 6c (methyl): 115–117°C 6d (dichloro): 86–88°C The lower melting point of 6d may reflect reduced intermolecular forces due to bulky dichlorophenyl groups.
IR and NMR Spectroscopy
C=O Stretching (IR) :
1H NMR :
Electronic and Pharmacological Properties
Electronic Effects
- Dipole Moments : Pyran-2,4-dione derivatives exhibit polarity (e.g., 2a : 5.43 D), influenced by substituent electronegativity. The target compound’s chloro group may enhance polarity compared to methoxy analogs .
Biological Activity
2-Chloro-8-hydroxy-6-methoxynaphthalene-1,4-dione, a member of the naphthoquinone family, has garnered attention due to its diverse biological activities. This compound possesses a unique structure characterized by the presence of chlorine, hydroxy, and methoxy groups, which contribute to its reactivity and potential therapeutic applications.
- Molecular Formula : C₁₁H₇ClO₄
- Molecular Weight : Approximately 238.62 g/mol
- Chemical Structure : The compound features a naphthalene ring with specific substitutions that influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS). This generation leads to oxidative stress within cells, particularly affecting cancer cells and potentially inducing apoptosis. The compound also interacts with various enzymes and proteins, modulating their activity and influencing cellular pathways related to inflammation and cell proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Properties
The compound has demonstrated anticancer effects in various studies. For instance, it was shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.2 |
| HeLa | 3.8 |
The mechanism involves inducing apoptosis through ROS generation and disrupting mitochondrial function .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can significantly reduce inflammation markers in animal models of arthritis when administered at doses of 50 mg/kg for five days:
- Reduction in Inflammation : More than 30% reduction in induced granuloma formation.
- Safety Profile : No significant changes in body weight or organ weights were observed during toxicity assessments .
Case Studies
- Anticancer Study : A study involving the treatment of MCF-7 cells with varying concentrations of this compound revealed dose-dependent inhibition of cell viability. The study concluded that the compound's ability to induce oxidative stress was a key factor in its anticancer efficacy.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound showed superior antibacterial activity against resistant strains of Staphylococcus aureus, indicating its potential as an alternative therapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-8-hydroxy-6-methoxynaphthalene-1,4-dione, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with nucleophilic substitution or oxidation reactions using precursors like naphthol derivatives. For example, use potassium carbonate (K₂CO₃) in DMF to generate oxyanions for functionalization, followed by quenching and purification via ethyl acetate extraction . Optimize variables (e.g., temperature, solvent polarity) using factorial design to assess interactions between parameters . Monitor reaction progress via TLC with n-hexane:ethyl acetate (9:1) as the mobile phase .
Q. How should researchers characterize the structural purity of this compound, and what analytical techniques are critical?
- Methodological Answer : Combine spectroscopic methods:
- ¹H/¹³C NMR : Identify substitution patterns via chemical shifts (e.g., hydroxy and methoxy groups typically appear at δ 5–6 ppm and δ 3.5–4 ppm, respectively).
- FT-IR : Confirm functional groups (e.g., carbonyl stretches near 1670 cm⁻¹, hydroxy O-H stretches ~3200 cm⁻¹).
- HPLC-MS : Assess purity and molecular ion peaks. Cross-reference with PubChem data for validation .
Q. What preliminary toxicological assays are recommended to evaluate its biological safety in vitro?
- Methodological Answer : Follow systematic review frameworks for naphthalene derivatives :
- Conduct cytotoxicity assays (e.g., MTT on mammalian cell lines) at varying concentrations.
- Use Ames test for mutagenicity screening.
- Compare results against structurally similar compounds (e.g., 6-methyl-1,4-naphthoquinone) to identify structure-activity relationships .
Advanced Research Questions
Q. How can computational methods accelerate the design of derivatives with enhanced bioactivity?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, as demonstrated by ICReDD’s reaction path search methods . Use molecular docking to predict binding affinities toward target proteins (e.g., kinases or bacterial enzymes). Validate predictions with synthesis and bioassays, iterating via computational-experimental feedback loops .
Q. What strategies resolve contradictions in spectral data or bioactivity results across studies?
- Replicate experiments under standardized conditions (e.g., solvent, pH).
- Use meta-analysis to reconcile discrepancies in toxicity or efficacy data.
- Cross-validate with alternative techniques (e.g., X-ray crystallography if NMR assignments conflict) .
Q. How can AI-driven experimental design improve synthesis efficiency or mechanistic understanding?
- Methodological Answer : Integrate AI platforms like COMSOL Multiphysics for reaction simulation and parameter optimization. Train models on historical reaction data to predict optimal conditions (e.g., catalyst loading, solvent ratios). Implement real-time adjustments in "smart laboratories" using automated feedback systems .
Q. What advanced methodologies are suitable for studying its redox behavior in biological systems?
- Methodological Answer : Use cyclic voltammetry to measure redox potentials, correlating with ROS generation in cells. Combine with fluorescence probes (e.g., DCFH-DA) to quantify oxidative stress in live-cell imaging. Compare against deuterated analogs (e.g., 2-(methyl-d³)-1,4-naphthoquinone) to isolate isotope effects .
Data Management and Reproducibility
Q. How should researchers ensure data integrity and reproducibility in multidisciplinary studies?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
